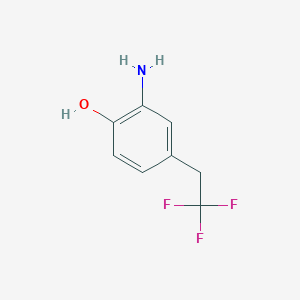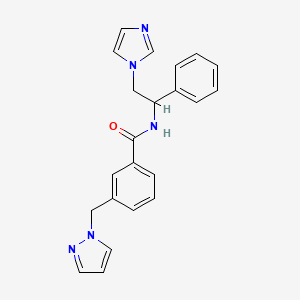
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide is a complex organic compound that features both imidazole and pyrazole functional groups. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the formation of the imidazole and pyrazole rings separately, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other Lewis acids to facilitate the formation of C-N bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.
Applications De Recherche Scientifique
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)benzamide: Lacks the pyrazole moiety, which may result in different biological activity.
N-(2-(1H-Pyrazol-1-yl)-1-phenylethyl)benzamide: Lacks the imidazole moiety, potentially altering its interaction with biological targets.
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-methylbenzamide: A methyl group replaces the pyrazole moiety, which can affect its chemical reactivity and biological properties.
Uniqueness
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-((1H-pyrazol-1-yl)methyl)benzamide is unique due to the presence of both imidazole and pyrazole rings, which can confer a broader range of biological activities and chemical reactivity. This dual functionality allows it to interact with multiple targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C22H21N5O |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-(2-imidazol-1-yl-1-phenylethyl)-3-(pyrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21N5O/c28-22(20-9-4-6-18(14-20)15-27-12-5-10-24-27)25-21(16-26-13-11-23-17-26)19-7-2-1-3-8-19/h1-14,17,21H,15-16H2,(H,25,28) |
Clé InChI |
DPOLJYVJAPSAMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)


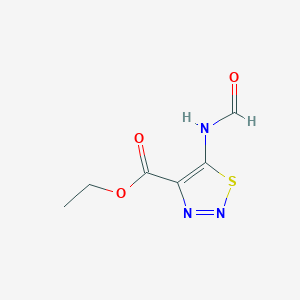


![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
![4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15246375.png)
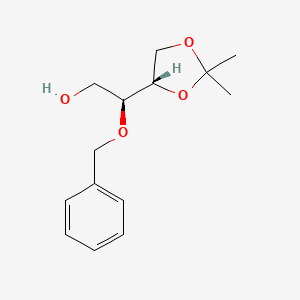
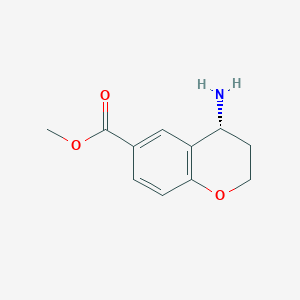
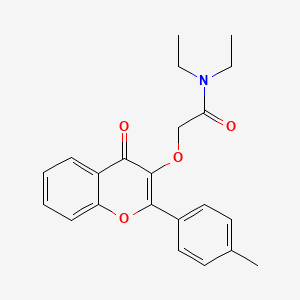
![tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15246400.png)
